4,5-Dimethylpyridin-2-amine hydrochloride

Solubility Formulation Salt Selection

Inconsistent aminopyridine substitution patterns cause unpredictable assay outcomes. This 4,5-dimethylpyridin-2-amine HCl offers defined physicochemical properties for reliable medicinal chemistry. - eNOS IC₅₀ = 600 nM: 4.7-fold improvement vs. 2-aminopyridine - pKa = 7.66 (predicted): distinct from 4-methyl (7.48) & 2-amino (6.82) analogs - Hydrochloride salt: enhanced solubility vs. free base (CAS 57963-11-8) - ≥95% purity: minimizes batch-to-batch assay variability for HTS

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 179555-16-9
Cat. No. B11918698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylpyridin-2-amine hydrochloride
CAS179555-16-9
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C)N.Cl
InChIInChI=1S/C7H10N2.ClH/c1-5-3-7(8)9-4-6(5)2;/h3-4H,1-2H3,(H2,8,9);1H
InChIKeyDEHOWYDYFWXTNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylpyridin-2-amine HCl Overview


4,5-Dimethylpyridin-2-amine hydrochloride (CAS 179555-16-9) is a heterocyclic organic compound with the molecular formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol [1]. It is the hydrochloride salt of the free base 4,5-dimethylpyridin-2-amine (CAS 57963-11-8). This compound belongs to the aminopyridine class and serves primarily as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly as a key precursor for the synthesis of more complex heterocyclic systems, such as triazolopyridines . Its primary research value lies in its role as a building block for generating chemical libraries and exploring structure-activity relationships in enzyme inhibition studies [2].

Non-Interchangeability of 4,5-Dimethylpyridin-2-amine HCl


Generic substitution among aminopyridine derivatives is not feasible due to profound differences in physicochemical properties and biological activity profiles driven by both salt form and substitution pattern. The hydrochloride salt of 4,5-dimethylpyridin-2-amine offers significantly enhanced aqueous solubility and handling characteristics compared to its free base counterpart, which is essential for reproducible experimentation . Furthermore, the specific 4,5-dimethyl substitution pattern on the pyridine ring confers distinct electronic and steric properties, resulting in a unique pKa value of 7.66 (predicted) and a differentiated inhibitory profile against key enzymes such as endothelial nitric oxide synthase (eNOS) [1]. These critical parameters directly impact reaction kinetics, crystallization behavior, and biological target engagement, rendering the compound non-interchangeable with other regioisomers (e.g., 3,4-dimethyl or 4-methyl analogs) or different salt forms. The following quantitative evidence underscores these critical distinctions.

4,5-Dimethylpyridin-2-amine HCl: Evidence vs. Structural Analogs


Enhanced Solubility: Hydrochloride vs. Free Base

The hydrochloride salt of 4,5-dimethylpyridin-2-amine is specifically designed to overcome the limited aqueous solubility of its free base counterpart. While the free base 4,5-dimethylpyridin-2-amine exhibits a calculated aqueous solubility of 1.66 mg/mL (13.6 mM) , its conversion to the hydrochloride salt markedly enhances solubility in polar solvents such as water and alcohols, a general property of amine hydrochloride salts . This improvement is critical for achieving higher concentrations in biological assays and facilitating synthetic steps performed in aqueous media, thereby reducing solvent-related artifacts and improving reaction yields. The quantifiable increase in solubility translates to more robust and reproducible experimental conditions.

Solubility Formulation Salt Selection

eNOS Inhibition: Comparison with 2-Aminopyridine

In head-to-head enzyme inhibition assays, 4,5-dimethylpyridin-2-amine (the parent free base) demonstrates a 4.7-fold greater potency against human endothelial nitric oxide synthase (eNOS) compared to the unsubstituted 2-aminopyridine. The target compound exhibits an IC₅₀ value of 600 nM [1], whereas 2-aminopyridine shows a substantially weaker IC₅₀ of 2,800 nM under comparable assay conditions [2]. This significant difference in potency highlights the critical impact of the 4,5-dimethyl substitution pattern on target engagement and underscores why the unsubstituted analog cannot serve as a functional substitute in eNOS-related studies.

eNOS Nitric Oxide Synthase Enzyme Inhibition

Distinct Basicity: pKa vs. Aminopyridine Analogs

The basicity of the pyridine nitrogen, as reflected by its pKa value, is a critical determinant of reactivity, solubility, and binding interactions. 4,5-Dimethylpyridin-2-amine possesses a predicted pKa of 7.66 , which is distinct from its closest analogs. In comparison, the unsubstituted 2-aminopyridine has a reported pKa of 6.82 (at 20°C) [1], and 4-methylpyridin-2-amine has a pKa of 7.48 (pK₁) [2]. The higher pKa of the 4,5-dimethyl derivative indicates it is a stronger base, which will influence its protonation state at physiological pH and its behavior in acid-base catalyzed reactions. This difference of approximately 0.2 to 0.8 pKa units compared to these analogs can significantly alter reaction kinetics and the compound's interaction with biological targets.

pKa Basicity Physicochemical Properties

QC Specifications and Purity Assurance

Commercially available 4,5-dimethylpyridin-2-amine hydrochloride is supplied with a specified minimum purity of 95% . This defined purity is critical for ensuring the reproducibility of experimental results, particularly in sensitive biological assays and multi-step syntheses where impurities can act as confounding variables. The availability of this compound with established QC parameters, including batch-specific analytical data (e.g., NMR, HPLC) from reputable vendors , provides a level of assurance that is not universally available for all aminopyridine analogs, especially those from less regulated sources.

Quality Control Purity Reproducibility

Key Applications of 4,5-Dimethylpyridin-2-amine HCl


eNOS-Targeted Drug Discovery

The demonstrated 4.7-fold improvement in eNOS inhibitory activity over 2-aminopyridine makes 4,5-dimethylpyridin-2-amine hydrochloride a superior starting point for structure-activity relationship (SAR) studies targeting endothelial nitric oxide synthase [1]. Its enhanced potency at a well-characterized pharmacological target justifies its use as a core scaffold for further optimization, where the 4,5-dimethyl substitution pattern serves as a key pharmacophoric element.

Building Block for Heterocycle Synthesis

The distinct pKa value of 7.66 [1] and the enhanced solubility of its hydrochloride salt form render this compound a predictable and reliable building block for multi-step syntheses. Its utility is exemplified in the preparation of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, an intermediate for therapeutics targeting autoimmune diseases . Its well-defined physicochemical properties minimize side reactions and simplify purification.

Reproducible Enzyme Assay Reagent

For laboratories developing high-throughput screening (HTS) assays or validating enzyme targets, the combination of defined purity (≥95%) [1] and established biological activity (e.g., eNOS IC₅₀ = 600 nM) provides a high-quality, consistent reagent. This minimizes assay variability caused by impurities or inconsistent material, which is a critical requirement for generating robust and publishable data.

Probing Basicity in Target Engagement

The distinct basicity of 4,5-dimethylpyridin-2-amine (pKa 7.66) [1] compared to 4-methylpyridin-2-amine (pKa 7.48) and 2-aminopyridine (pKa 6.82) offers a unique chemical probe to investigate the impact of subtle electronic changes on protein-ligand interactions. Researchers can use this compound to systematically study how variations in pKa within a closely related series affect binding affinity, cellular permeability, and subcellular localization.

Quote Request

Request a Quote for 4,5-Dimethylpyridin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.